Home > Products > Screening Compounds P105066 > (3R,5S,6S)-3-Allyl-5-(3-chlorophenyl)-6-(4-chlorophenyl)-3-methyltetrahydro-2H-pyran-2-one
(3R,5S,6S)-3-Allyl-5-(3-chlorophenyl)-6-(4-chlorophenyl)-3-methyltetrahydro-2H-pyran-2-one -

(3R,5S,6S)-3-Allyl-5-(3-chlorophenyl)-6-(4-chlorophenyl)-3-methyltetrahydro-2H-pyran-2-one

Catalog Number: EVT-15537335
CAS Number:
Molecular Formula: C21H20Cl2O2
Molecular Weight: 375.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(3R,5S,6S)-3-Allyl-5-(3-chlorophenyl)-6-(4-chlorophenyl)-3-methyltetrahydro-2H-pyran-2-one is a complex organic compound notable for its structural features and potential applications in medicinal chemistry. It belongs to the class of tetrahydropyran derivatives, which are significant in the synthesis of various pharmaceuticals and biologically active molecules.

Source

This compound is referenced in various chemical databases and patent literature, indicating its relevance in research and development, particularly concerning its role as an Mdm2 inhibitor, which is crucial for cancer therapy . The compound's synthesis and characterization have been detailed in patent filings, providing insights into its potential industrial applications.

Classification

The compound can be classified as a tetrahydropyran derivative due to its pyran ring structure. It contains multiple functional groups, including allyl, chlorophenyl, and methylene substituents, which contribute to its biological activity and reactivity.

Synthesis Analysis

Methods

The synthesis of (3R,5S,6S)-3-Allyl-5-(3-chlorophenyl)-6-(4-chlorophenyl)-3-methyltetrahydro-2H-pyran-2-one typically involves multi-step organic reactions. Key methods include:

  • Allylation: The introduction of the allyl group is often achieved through nucleophilic substitution reactions.
  • Chlorination: The chlorophenyl groups are introduced using chlorination techniques that ensure regioselectivity.
  • Cyclization: The formation of the tetrahydropyran ring may involve cyclization reactions facilitated by acid or base catalysts.

Technical details regarding the specific conditions (e.g., temperature, solvent) and reagents used in these reactions can be found in patent literature .

Molecular Structure Analysis

Structure

The molecular structure of (3R,5S,6S)-3-Allyl-5-(3-chlorophenyl)-6-(4-chlorophenyl)-3-methyltetrahydro-2H-pyran-2-one can be represented as follows:

  • Molecular Formula: C19H20Cl2O2
  • Molecular Weight: Approximately 357.28 g/mol
  • Structural Features:
    • A tetrahydropyran ring
    • Two chlorophenyl substituents
    • An allyl group at the 3-position

Data

The compound's stereochemistry is defined by the R and S configurations at specific carbon centers, which are critical for its biological activity. This stereochemical information can be crucial for understanding its interaction with biological targets.

Chemical Reactions Analysis

Reactions

(3R,5S,6S)-3-Allyl-5-(3-chlorophenyl)-6-(4-chlorophenyl)-3-methyltetrahydro-2H-pyran-2-one undergoes various chemical reactions:

  • Nucleophilic Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions.
  • Elimination Reactions: The allyl group can undergo elimination under certain conditions to form alkenes.

Technical details about these reactions can be explored through experimental procedures outlined in relevant literature .

Mechanism of Action

Process

The mechanism of action for (3R,5S,6S)-3-Allyl-5-(3-chlorophenyl)-6-(4-chlorophenyl)-3-methyltetrahydro-2H-pyran-2-one primarily involves its role as an Mdm2 inhibitor. Mdm2 is a negative regulator of p53, a critical tumor suppressor protein. By inhibiting Mdm2, this compound may enhance p53 activity, leading to increased apoptosis in cancer cells.

Data

Research indicates that compounds with similar structures exhibit significant anti-cancer properties by modulating p53 pathways. Quantitative data on efficacy and potency can be derived from biological assays conducted during drug development phases.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a predictable range for similar compounds.

Chemical Properties

  • Solubility: Solubility profiles in various solvents are crucial for formulation development.
  • Stability: Stability under different pH conditions and temperatures should be assessed to ensure practical applications.

Relevant data on these properties can be extracted from experimental studies conducted during the compound’s characterization phase .

Applications

Scientific Uses

(3R,5S,6S)-3-Allyl-5-(3-chlorophenyl)-6-(4-chlorophenyl)-3-methyltetrahydro-2H-pyran-2-one has potential applications in:

  • Pharmaceutical Development: As an Mdm2 inhibitor, it may serve as a lead compound in developing new cancer therapies.
  • Biological Research: Understanding its mechanism can provide insights into p53 regulation and cancer biology.

The ongoing research into this compound highlights its significance in drug discovery and therapeutic applications against malignancies .

Properties

Product Name

(3R,5S,6S)-3-Allyl-5-(3-chlorophenyl)-6-(4-chlorophenyl)-3-methyltetrahydro-2H-pyran-2-one

IUPAC Name

(3R,5S,6S)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-3-methyl-3-prop-2-enyloxan-2-one

Molecular Formula

C21H20Cl2O2

Molecular Weight

375.3 g/mol

InChI

InChI=1S/C21H20Cl2O2/c1-3-11-21(2)13-18(15-5-4-6-17(23)12-15)19(25-20(21)24)14-7-9-16(22)10-8-14/h3-10,12,18-19H,1,11,13H2,2H3/t18-,19+,21+/m0/s1

InChI Key

XNUSQYHQXBBQMZ-QKNQBKEWSA-N

Canonical SMILES

CC1(CC(C(OC1=O)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)Cl)CC=C

Isomeric SMILES

C[C@]1(C[C@H]([C@H](OC1=O)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)Cl)CC=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.